N-Butyl-N-(4,5-dimethyl-1,3-oxazol-2-YL)propanamide
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Overview
Description
N-Butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)propanamide: is a synthetic organic compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a butyl group and a propanamide moiety attached to the oxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)propanamide can be achieved through various synthetic routes. One common method involves the condensation of 4,5-dimethyl-2-aminomethyl oxazole with butyl propanoate under acidic conditions. The reaction typically proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or nickel, can enhance the efficiency of the synthesis. Additionally, solvent selection and temperature control are crucial factors in achieving high purity and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions: N-Butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the oxazole ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic substitution reactions
Major Products Formed:
Oxidation: Formation of oxazole N-oxides.
Reduction: Formation of oxazoline derivatives.
Substitution: Introduction of halogen atoms or other electrophiles onto the oxazole ring
Scientific Research Applications
N-Butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)propanamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Research: It is used as a probe to study the interactions of oxazole derivatives with biological targets such as enzymes and receptors.
Industrial Applications: The compound is explored for its potential use in the synthesis of novel materials and as a building block for more complex chemical entities
Mechanism of Action
The mechanism of action of N-Butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)propanamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
- N-Butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)acetamide
- N-Butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)butanamide
- N-Butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)pentanamide
Comparison: N-Butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)propanamide is unique due to its specific substitution pattern on the oxazole ring and the presence of a propanamide moiety. This structural uniqueness can influence its biological activity and chemical reactivity compared to similar compounds. For instance, the length of the alkyl chain (propanamide vs. acetamide or butanamide) can affect the compound’s lipophilicity, solubility, and interaction with biological targets .
Properties
CAS No. |
57068-22-1 |
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Molecular Formula |
C12H20N2O2 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
N-butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)propanamide |
InChI |
InChI=1S/C12H20N2O2/c1-5-7-8-14(11(15)6-2)12-13-9(3)10(4)16-12/h5-8H2,1-4H3 |
InChI Key |
BVOISVKJNSACEF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1=NC(=C(O1)C)C)C(=O)CC |
Origin of Product |
United States |
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